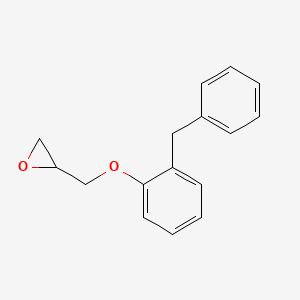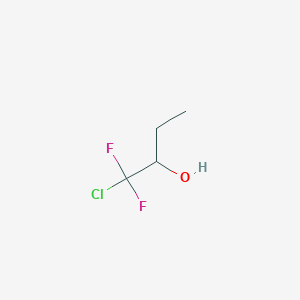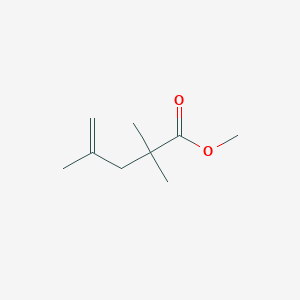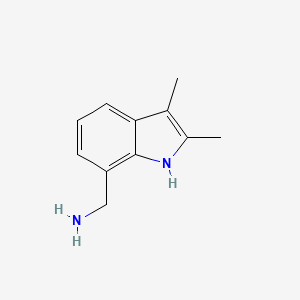
(2,3-dimethyl-1H-indol-7-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethyl-1H-indol-7-yl)methanamine is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-7-yl)methanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The resulting indole can then be further functionalized to introduce the methanamine group.
Another method involves the direct alkylation of an indole derivative with a suitable alkylating agent, such as a halomethylamine, under basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, yield, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
(2,3-Dimethyl-1H-indol-7-yl)methanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)methanamine: This compound features a methanamine group attached to the 3-position of the indole ring and is used in similar applications.
(2-Methyl-1H-indol-7-yl)methanamine: This compound has a methyl group at the 2-position and a methanamine group at the 7-position, similar to (2,3-dimethyl-1H-indol-7-yl)methanamine.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 2- and 3-positions of the indole ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(2,3-dimethyl-1H-indol-7-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13-11-9(6-12)4-3-5-10(7)11/h3-5,13H,6,12H2,1-2H3 |
Clave InChI |
GTEBSQWXKMFZSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C(C=CC=C12)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




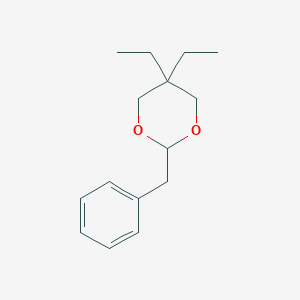
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
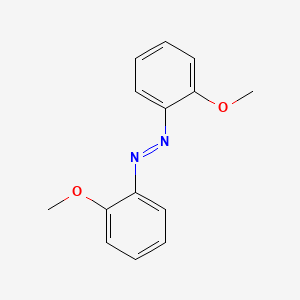

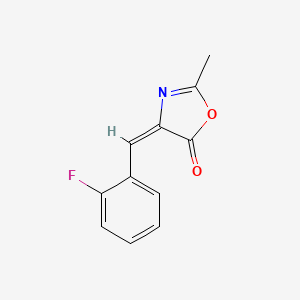

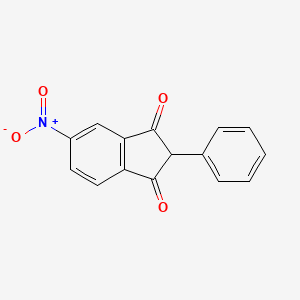
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
